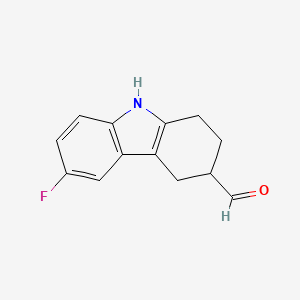
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde
概要
説明
“6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde” is a chemical compound with the CAS Number: 2367-17-1 . It has a molecular weight of 189.23 . The IUPAC name for this compound is 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole .
Molecular Structure Analysis
The InChI code for “6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde” is 1S/C12H12FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用
Pharmaceutical Research
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde: has shown potential in pharmaceutical research, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating novel compounds that could act as inhibitors or modulators of specific enzymes or receptors involved in diseases such as cancer, neurological disorders, and infectious diseases .
Fluorescent Probes
This compound is also being investigated for its applications as a fluorescent probe. Due to its carbazole core, it exhibits strong fluorescence properties, which can be utilized in bioimaging and diagnostic applications. Scientists are developing fluorescent probes based on this compound to detect and visualize biological molecules and processes in real-time, aiding in the study of cellular functions and disease mechanisms .
Organic Electronics
In the field of organic electronics, 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde is being studied for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its electronic properties, such as high charge mobility and stability, make it a promising material for improving the efficiency and performance of these devices. Researchers are focusing on synthesizing derivatives of this compound to enhance their optoelectronic properties .
Catalysis
The compound is also being explored for its catalytic properties. It can act as a catalyst or a ligand in various chemical reactions, including asymmetric synthesis and cross-coupling reactions. Its ability to facilitate these reactions with high selectivity and efficiency makes it valuable in the synthesis of complex organic molecules, which are essential in pharmaceuticals, agrochemicals, and materials science .
Material Science
In material science, 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde is being utilized to develop new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and optical properties. Researchers are investigating its use in creating advanced materials for applications such as coatings, adhesives, and composites .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 . This means that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). To avoid these hazards, avoid breathing dust/fume/gas/mist/vapors/spray (P261).
特性
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-9-2-4-13-11(6-9)10-5-8(7-16)1-3-12(10)15-13/h2,4,6-8,15H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWWVPWEZUZEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C=O)C3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648839 | |
| Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde | |
CAS RN |
843653-04-3 | |
| Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

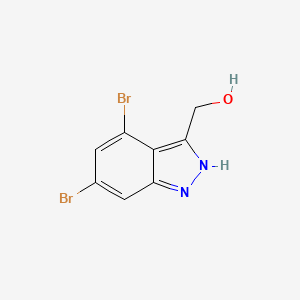


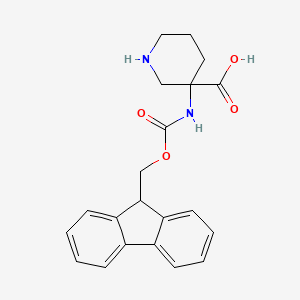
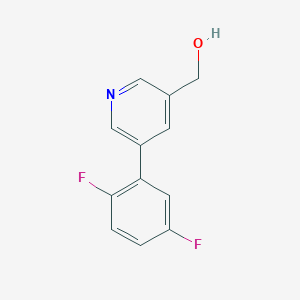

![1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1630210.png)
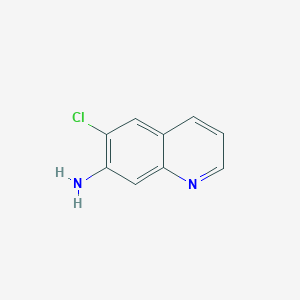
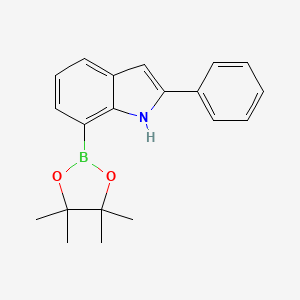
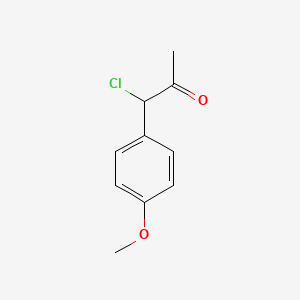
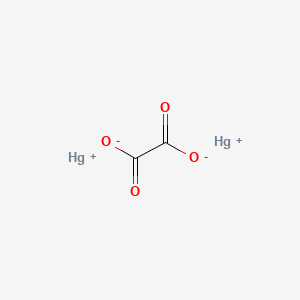
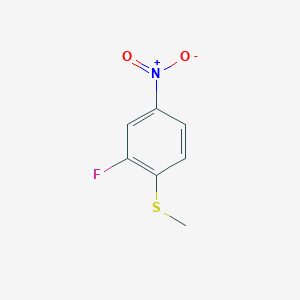

![2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1630220.png)